molecular formula C71H76Cl2N2O2P2Ru+4 B12057172 [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)

[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)

Cat. No.: B12057172
M. Wt: 1223.3 g/mol
InChI Key: XWIHDCUMZIILBM-OGLOXHGMSA-N
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Description

RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] is a ruthenium-based complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic reactions, particularly in the hydrogenation of ketones and imines. The complex consists of a ruthenium center coordinated with two chiral ligands: (S)-2,2’-bis(di(3,5-xylyl)phosphino)-1,1’-binaphthyl (DM-BINAP) and (S)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine (DAIPEN).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the chiral ligands DM-BINAP and DAIPEN. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .

Industrial Production Methods

While specific industrial production methods for RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of automated reactors and purification systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] primarily undergoes catalytic reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral ligands (DM-BINAP and DAIPEN) create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation reactions. The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-hydride intermediates .

Comparison with Similar Compounds

Similar Compounds

  • RuCl2[®-(DM-BINAP)][®-DAIPEN]
  • RuCl2[(S)-(DM-SEGPHOS®)][(S)-DAIPEN]
  • RuCl2[®-(DM-SEGPHOS®)][®-DAIPEN]
  • RuCl(p-cymene)[(S,S)-Ts-DPEN]

Uniqueness

RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] stands out due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The combination of DM-BINAP and DAIPEN ligands provides a unique chiral environment that enhances the catalytic performance compared to other similar ruthenium complexes .

Properties

Molecular Formula

C71H76Cl2N2O2P2Ru+4

Molecular Weight

1223.3 g/mol

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)

InChI

InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1

InChI Key

XWIHDCUMZIILBM-OGLOXHGMSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl

Canonical SMILES

CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl

Origin of Product

United States

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